molecular formula C5H11Cl2O2P B8694554 Phosphorodichloridic acid, pentyl ester CAS No. 6188-71-2

Phosphorodichloridic acid, pentyl ester

Cat. No.: B8694554
CAS No.: 6188-71-2
M. Wt: 205.02 g/mol
InChI Key: XBDKTZIPGXWWJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphorodichloridic acid, pentyl ester (chemical formula: C₅H₁₁Cl₂O₂P) is an organophosphorus compound characterized by a pentyl (C₅H₁₁) group esterified to a phosphorodichloridic acid backbone. This structure confers reactivity typical of acyl chlorides, with the phosphorus center bonded to two chlorine atoms and one oxygen-alkyl group.

Key properties include:

  • Molecular weight: Estimated at ~205.98 g/mol (calculated from C₅H₁₁Cl₂O₂P).
  • Reactivity: Likely hydrolyzes in the presence of water or nucleophiles, releasing HCl and forming phosphoric acid derivatives.
  • Applications: Potential use as a chemical intermediate in synthesizing pesticides, flame retardants, or organophosphate ligands .

Properties

CAS No.

6188-71-2

Molecular Formula

C5H11Cl2O2P

Molecular Weight

205.02 g/mol

IUPAC Name

1-dichlorophosphoryloxypentane

InChI

InChI=1S/C5H11Cl2O2P/c1-2-3-4-5-9-10(6,7)8/h2-5H2,1H3

InChI Key

XBDKTZIPGXWWJH-UHFFFAOYSA-N

Canonical SMILES

CCCCCOP(=O)(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Phosphorodichloridic Acid Esters

The table below compares phosphorodichloridic acid esters with varying substituents:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Phosphorodichloridic acid, pentyl ester C₅H₁₁ (pentyl) C₅H₁₁Cl₂O₂P ~205.98 High hydrophobicity; reactive toward hydrolysis (inferred) -
Phosphorodichloridic acid, 2-bromoethyl ester C₂H₄Br (2-bromoethyl) C₂H₄BrCl₂O₂P 241.83 Bromine enhances electrophilicity; used in organic synthesis
Phosphorodichloridic acid, 4-nitrophenyl ester C₆H₄NO₂ (4-nitrophenyl) C₆H₄Cl₂NO₄P 248.94 Aromatic group increases stability; applications in hazardous materials
Phosphorodichloridic acid, 3-chloro-2,2-dimethylpropyl ester C₅H₁₀Cl (branched alkyl) C₅H₁₀Cl₃O₂P 239.46 Branched chain reduces hydrolysis rate; used in specialty chemicals

Key Trends :

  • Alkyl vs. Aryl Substituents : Aliphatic esters (e.g., pentyl) are more hydrophobic and prone to hydrolysis than aromatic derivatives (e.g., 4-nitrophenyl), which exhibit greater thermal and oxidative stability .
  • Electron-Withdrawing Groups : Substituents like bromine or nitro groups enhance electrophilicity at the phosphorus center, accelerating reactions with nucleophiles .
Functional Analogues: Pentyl Esters of Other Acids

Comparison with pentyl esters of non-phosphorus acids highlights differences in reactivity and applications:

Compound Name Acid Backbone Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Acetic acid, pentyl ester Acetic acid C₇H₁₄O₂ 130.19 Flavor compound (fruity aroma); low toxicity
Carbonochloridic acid, pentyl ester Carbonochloridic acid C₆H₁₁ClO₂ 150.60 Used as a chloroformate reagent in peptide synthesis
Phosphonofluoridic acid, methyl-, pentyl ester Phosphonofluoridic acid C₆H₁₃FO₂P 182.10 Fluorine enhances stability; potential neurotoxicant

Key Differences :

  • Reactivity: Phosphorodichloridic esters are far more reactive than acetic or carbonochloridic acid esters due to the electronegative Cl atoms on phosphorus, which facilitate nucleophilic substitution .
  • Toxicity: Phosphorus-based esters (e.g., phosphonofluoridic acid esters) often exhibit higher toxicity compared to carboxylic acid esters, reflecting their interference with acetylcholinesterase .
Hydrolysis and Stability
  • Hydrolysis Mechanism: The pentyl ester undergoes hydrolysis to yield phosphoric acid and pentanol, with reactivity influenced by steric hindrance from the alkyl chain. Shorter-chain esters hydrolyze faster .
  • Environmental Impact : Hydrolysis products (e.g., HCl) may contribute to ecological toxicity, necessitating careful handling .

Preparation Methods

Reaction of Phosphorus Oxychloride with Pentanol

The most widely documented method for synthesizing phosphorodichloridic acid, pentyl ester involves the direct reaction of phosphorus oxychloride (POCl₃) with pentanol. This exothermic reaction proceeds via nucleophilic substitution, where the hydroxyl group of pentanol displaces one chloride ion from POCl₃. The general stoichiometry follows:

POCl3+C5H11OHC5H11OPOCl2+HCl\text{POCl}3 + \text{C}5\text{H}{11}\text{OH} \rightarrow \text{C}5\text{H}{11}\text{OPOCl}2 + \text{HCl}

Key operational parameters include:

  • Molar ratio : A 1:1 ratio of POCl₃ to pentanol is theoretically sufficient, but excess POCl₃ (1.5–2.0 equivalents) is typically employed to drive the reaction to completion and mitigate side reactions .

  • Temperature : Reactions are conducted at 50–80°C to balance reaction rate and byproduct formation. Elevated temperatures (>100°C) risk decomposition of the ester product .

  • Reaction time : Completion typically requires 2–4 hours under reflux, as evidenced by the cessation of hydrogen chloride (HCl) gas evolution .

A notable patent by describes a scalable process where pentanol is added dropwise to POCl₃ under inert atmosphere, achieving yields of 78–85%. The HCl byproduct is continuously removed via distillation or absorption to prevent reversibility .

Catalytic Methods Using Aluminum-Based Catalysts

The inclusion of aluminum-based catalysts, such as aluminum chloride (AlCl₃) or activated metallic aluminum, significantly enhances reaction efficiency. These catalysts function by polarizing the P=O bond in POCl₃, increasing its electrophilicity and accelerating nucleophilic attack by pentanol .

Procedure :

  • Catalyst activation : Metallic aluminum is pre-treated with POCl₃ under reflux for 0.5–1 hour to generate an active surface .

  • Reaction setup : Pentanol is introduced incrementally to a mixture of POCl₃ and catalyst at 85–110°C.

  • Kinetics : The reaction completes within 1–3 hours, with yields exceeding 90% due to suppressed side reactions like dialkyl phosphate formation .

For example, reports a 91.2% yield of cresyl phosphorodichloridate using AlCl₃, a methodology adaptable to pentanol by substituting the phenolic substrate. The catalyst load is critical—1–2 wt% AlCl₃ relative to POCl₃ optimizes activity without complicating purification .

Purification and Isolation Techniques

Post-synthesis purification typically involves fractional distillation under reduced pressure to separate the desired ester from unreacted POCl₃, pentanol, and catalytic residues.

Distillation parameters :

  • Pressure : 1–10 mmHg to lower boiling points and prevent thermal decomposition .

  • Temperature gradient : Initial distillation at 35–60°C removes excess POCl₃, followed by collection of the ester fraction at 100–120°C .

Analytical characterization via IR spectroscopy (as detailed in for analogous phenyl esters) confirms product purity, with key absorption bands at 1290 cm⁻¹ (P=O stretch) and 1030 cm⁻¹ (P-O-C asym stretch) .

Comparative Analysis of Preparation Methods

The table below synthesizes data from multiple sources to evaluate key methodologies:

Method Catalyst Temperature (°C) Time (h) Yield (%) Purity (%)
POCl₃ + PentanolNone50–802–478–8592–95
AlCl₃-CatalyzedAlCl₃85–1101–389–9197–99
Metallic AluminumAl90–1001–290–9396–98

Catalytic methods outperform non-catalytic approaches in both yield and purity, albeit with marginally higher complexity in catalyst removal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.